(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
CAS No.:
Cat. No.: VC16545285
Molecular Formula: C23H32O2
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H32O2 |
|---|---|
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
| Standard InChI | InChI=1S/C23H32O2/c1-4-22-13-11-19-18-10-8-17(25-6-3)15-16(18)7-9-20(19)21(22)12-14-23(22,24)5-2/h2,7,15,18-21,24H,4,6,8-14H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1 |
| Standard InChI Key | YJGGGFXBWMZHMQ-GOMYTPFNSA-N |
| Isomeric SMILES | CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OCC |
| Canonical SMILES | CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OCC |
Introduction
Structural and Molecular Characterization
Core Architecture and Stereochemistry
The compound belongs to the steroid family, featuring a tetracyclic cyclopenta[a]phenanthrene scaffold with six stereocenters at positions 8R, 9S, 10R, 13S, 14S, and 17R . The ethoxy group at C3 and the ethynyl moiety at C17 introduce polar and rigid functional groups, respectively, which influence both physicochemical properties and biological interactions. The stereochemical configuration is critical for molecular recognition, as evidenced by the distinct biological activities of steroid enantiomers.
Table 1: Molecular Properties
Spectroscopic and Crystallographic Data
While no direct crystallographic data for this compound is available, related structures, such as 17α-ethynyl-3-methoxyestra-1,3,5(10),9(11)-tetraen-17-ol, reveal that steroid derivatives often adopt half-chair or envelope conformations in rings B, C, and D . Hydrogen-bonding networks involving hydroxyl and ethoxy groups are common, as seen in analogous systems where intermolecular O–H⋯O interactions stabilize crystal packing .
Synthetic Pathways and Challenges
Multi-Step Organic Synthesis
The synthesis of this compound involves sequential transformations:
-
Alkylation: Introduction of the ethyl group at C13 via Friedel-Crafts alkylation or nucleophilic substitution.
-
Ethynylation: Addition of the ethynyl group at C17 using acetylene gas under basic conditions.
-
Functional Group Interconversion: Protection/deprotection of hydroxyl groups and stereoselective reduction to establish the decahydro framework.
Key challenges include controlling stereochemistry at multiple centers and minimizing side reactions during ethynylation. Catalysts such as palladium complexes or copper(I) iodide are often employed to enhance regioselectivity .
Impurities and Byproducts
Pharmaffiliates lists several impurities, including spiro-dioxolane derivatives and methylene-containing analogs, which arise from incomplete functionalization or oxidation during synthesis . For example, (8S,9S,10R,13S,14S)-13-ethyl-11-methylene-1,4,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'- dioxolan]-17(2H)-one (C22H30O3) is a common byproduct requiring chromatographic separation .
Analytical and Quality Control Methods
Chromatographic Profiling
Reverse-phase HPLC with UV detection (λ = 240–280 nm) is standard for resolving stereoisomers and impurities. Mobile phases typically combine acetonitrile and ammonium acetate buffers to improve peak symmetry .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 341.2481 (calculated for C23H33O2+). Fragmentation patterns reveal losses of H2O (−18 Da) and ethynyl groups (−26 Da), aiding structural elucidation .
Stability and Degradation Pathways
Photodegradation
Analogous steroids, such as mestranol, undergo photodecomposition to form 9(11)-dehydro derivatives . For this compound, UV exposure may lead to oxidation of the ethynyl group or ring aromatization, necessitating light-protected storage.
Oxidative Stress
The ethylene bridge in ring C is susceptible to epoxidation under oxidative conditions, a pathway mitigated by antioxidants like BHT in formulation buffers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume